Gentian violet cation

Descripción general

Descripción

Gentian violet cation, also known as crystal violet or methyl violet 10B, is a triphenylmethane dye with a rich history of use in various fields. It is a synthetic dye that exhibits antibacterial, antifungal, and anthelmintic properties. The compound is widely used as a histological stain and in Gram’s method of classifying bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: This intermediate is then reacted with additional dimethylaniline in the presence of phosphorus oxychloride and hydrochloric acid to yield gentian violet cation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and other separation techniques to remove impurities .

Análisis De Reacciones Químicas

Types of Reactions: Gentian violet cation undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its reduction by ammonium persulphate in an aqueous acidic medium. This reaction is first order in both the oxidant and reductant, with the rate increasing in the presence of hydrogen ions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Ammonium persulphate is a typical reducing agent used in acidic conditions.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of this compound with ammonium persulphate results in the formation of leuco gentian violet .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Antibacterial Applications

Gentian violet cation exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species. Studies have shown that a 0.3% solution of gentian violet effectively reduced Staphylococcus aureus density in patients with acute eczema, demonstrating its potential in treating bacterial skin infections . Furthermore, it has been noted for its efficacy against biofilms formed by Pseudomonas aeruginosa, a common pathogen in chronic infections .

Antifungal Applications

This compound is also effective against fungal infections, including those caused by Candida albicans. Its antifungal properties are attributed to its ability to penetrate fungal cell walls and bind to DNA, disrupting cellular function and inhibiting growth . Gentian violet has been used historically to treat oral thrush in infants and nipple thrush in breastfeeding mothers .

Antiparasitic and Antiviral Uses

Gentian violet has demonstrated effectiveness against various protozoan parasites. Notably, it has been used to prevent the transmission of Chagas disease by treating banked blood with gentian violet prior to transfusion. This application has been shown to eliminate the Trypanosoma cruzi parasite without adverse effects in recipients .

Additionally, gentian violet exhibits antiviral properties. Recent studies suggest its potential utility against certain viruses, although the mechanisms remain less understood compared to its antibacterial and antifungal actions .

Histological Applications

This compound is widely used as a biological stain in histology. It is a key component of the Gram staining procedure, which differentiates between Gram-positive and Gram-negative bacteria based on cell wall composition . Its vibrant color allows for clear visualization of cellular structures under a microscope.

Industrial and Commercial Uses

Beyond medical applications, gentian violet is employed in various industrial processes. It serves as a dye for textiles, inks, and papers due to its vivid purple hue. In analytical chemistry, it is utilized for colorimetric determinations in estimating cation exchange capacity .

Safety and Toxicology Concerns

Despite its beneficial applications, gentian violet has raised safety concerns due to its mutagenic properties. Studies indicate that high doses may lead to carcinogenic effects in laboratory animals, prompting caution in its use . The compound has been associated with various forms of cancer when administered at elevated levels over prolonged periods . Regulatory agencies continue to evaluate its safety profile, particularly concerning long-term exposure.

Summary Table of Gentian Violet Applications

Mecanismo De Acción

The mechanism of action of gentian violet cation involves its dissociation into positive and negative ions in aqueous solutions. These ions penetrate the cell walls and membranes of both gram-positive and gram-negative bacteria. The compound binds to the DNA of target organisms, causing disruption, mutation, or inhibition of DNA replication. This action results in the inhibition of cell growth and proliferation .

Comparación Con Compuestos Similares

- Malachite green

- Methyl violet

- Brilliant green

Gentian violet cation stands out due to its extensive use in both medical and industrial applications, making it a versatile and valuable compound in various fields .

Actividad Biológica

Gentian violet cation (GV+), a synthetic dye with antiseptic properties, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the mechanisms of action, efficacy against various pathogens, and recent research findings regarding its biological activity.

Gentian violet exerts its biological effects primarily through several mechanisms:

- Cell Penetration : GV+ readily penetrates both gram-positive and gram-negative bacterial cells due to its cationic nature. It interacts with negatively charged components such as lipopolysaccharides, peptidoglycan, and DNA, leading to cellular disruption .

- Inhibition of Cellular Functions : The compound acts as a mutagen and mitotic poison, inhibiting cell growth. It has been shown to disrupt mitochondrial function by dissipating membrane potential, which contributes to its antibacterial activity while sparing mammalian cells to some extent .

- Free Radical Formation : GV+ can induce oxidative stress through free radical generation. This mechanism is thought to contribute to its effectiveness against various pathogens by damaging cellular components .

- Protein Binding : Recent studies suggest that GV+ forms covalent adducts with proteins such as thioredoxin reductase, which is essential for cellular function across different species .

Antimicrobial Activity

Gentian violet exhibits significant antimicrobial properties against a range of pathogens:

- Bacterial Efficacy : It is particularly effective against gram-positive bacteria due to its ability to penetrate their thicker cell walls. Studies indicate that GV+ can inhibit protein synthesis and cell wall formation in these organisms . However, it is less effective against gram-negative bacteria and mycobacteria .

- Fungal Activity : Gentian violet also shows antifungal properties, functioning similarly by disrupting fungal cell membranes and inhibiting growth .

- Antiviral Properties : Beyond its antibacterial and antifungal uses, gentian violet has been noted for its topical antiviral activity .

Case Studies and Research Findings

Recent research highlights the diverse applications and effects of gentian violet:

-

Anticancer Effects : A study published in 2023 demonstrated that gentian violet inhibits the proliferation of ovarian cancer (OC) cells in a dose-dependent manner. Treatment with GV+ resulted in increased levels of reactive oxygen species (ROS) and induced apoptosis in cancer cells .

Concentration (μM) Cell Proliferation Inhibition (%) 0 0 1 34 3 100 - Metabolism Studies : Research conducted on rats indicated that gentian violet is metabolized primarily in the liver and kidneys, with half-lives of approximately 14 hours for both organs. The metabolites formed include several demethylated products which exhibit varying degrees of biological activity .

- Carcinogenic Potential : Evidence suggests that some metabolites of gentian violet are mutagenic and carcinogenic, raising concerns about long-term exposure. Studies have linked it to increased risks of thyroid tumors and other malignancies in laboratory animals .

Propiedades

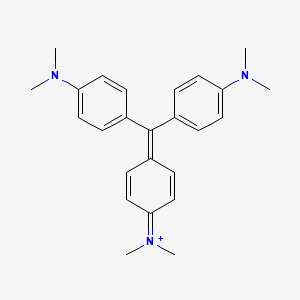

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18H,1-6H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLFFNDHMLKUMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N3+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873000 | |

| Record name | Crystal Violet ion(1+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentian Violet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.93e-03 g/L | |

| Record name | Gentian violet cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gentian Violet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

In aqueous solutions Gentian violet (GV) dissociates into positive (GV+)and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells. The GV+ interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan and DNA. A similar cell penetration and DNA binding process is thought to take place for fungal cells as well. Because Gentian violet is a mutagen and mitotic poison, cell growth is consequently inhibited. A photodynamic action of gentian violet, apparently mediated by a free-radical mechanism, has recently been described in bacteria and in the protozoan T. cruzi. Evidence also suggests that gentian violet dissipates the bacterial (and mitochondrial) membrane potential by inducing permeability. This is followed by respiratory inhibition. This anti-mitochondrial activity might explain gentian violet's efficacy towards both bacteria and yeast with relatively mild effects on mammalian cells. | |

| Record name | Gentian violet cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14426-25-6, 7438-46-2 | |

| Record name | Tris[4-(dimethylamino)phenyl]methylium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14426-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7438-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentian violet cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylium, tris(4-(dimethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentian violet cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crystal Violet ion(1+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTIAN VIOLET CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GVJ31T6YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentian Violet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 °C | |

| Record name | Gentian violet cation | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gentian Violet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.